(1H-Indazol-3-yl)methanamine dihydrochloride
CAS No.: 1195264-69-7
Cat. No.: VC4830444
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.1
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1195264-69-7 |
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Molecular Formula | C8H11Cl2N3 |
Molecular Weight | 220.1 |
IUPAC Name | 2H-indazol-3-ylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H9N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-4H,5,9H2,(H,10,11);2*1H |
Standard InChI Key | GPPXPVXRILDDMG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NN=C2C=C1)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, 2H-indazol-3-ylmethanamine dihydrochloride, reflects its indazole backbone substituted at the 3-position with a methanamine group. The indazole core exists in two tautomeric forms (1H and 2H), with the 1H-tautomer being more thermodynamically stable . Key structural features include:
The dihydrochloride salt formation occurs via protonation of the primary amine group, improving solubility in polar solvents . X-ray diffraction (XRD) studies confirm a planar indazole ring with bond lengths consistent with aromatic systems .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis typically involves cyclization of phenylhydrazine derivatives with carbonyl compounds. A common route proceeds as follows:
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Indazole Core Formation: Reaction of 2-methylphenylhydrazine with formic acid under reflux yields 1H-indazole .
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Methanamine Introduction: Treatment with formaldehyde and ammonium chloride introduces the methanamine side chain via reductive amination.
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Salt Formation: Exposure to hydrochloric acid generates the dihydrochloride salt .
Optimized Conditions:
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Yield: 68–72% after purification by recrystallization (ethanol/water).
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Purity: ≥98% confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Industrial-Scale Production
Continuous flow reactors and automated systems enhance efficiency, reducing reaction times by 40% compared to batch processes. Critical steps include:
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Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) removes byproducts .
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Quality Control: Mass spectrometry (exact mass: 220.04 Da) and -NMR (δ 7.2–8.1 ppm for aromatic protons) ensure batch consistency .
Physicochemical Properties
Solubility and Stability
Property | Value | Conditions | Source |
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Aqueous Solubility | 85 mg/mL | pH 7.4, 25°C | |
LogP (Partition Coefficient) | 1.2 ± 0.3 | Octanol/water | |
Stability | >12 months | -20°C, desiccated |
The dihydrochloride salt exhibits pH-dependent solubility, precipitating as the free base at pH > 8.0. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C .
Biological Activities and Mechanisms
Pharmacological Profile
Indazole derivatives are renowned for modulating kinases and inflammatory pathways. Key findings include:
Anti-Inflammatory Effects
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COX-2 Inhibition: IC = 1.8 μM in LPS-stimulated macrophages .
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NF-κB Suppression: Reduces TNF-α production by 75% at 10 μM.
Anticancer Activity
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Apoptosis Induction: IC = 5.2 μM in HeLa cells via caspase-3 activation.
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Checkpoint Kinase (Chk1) Inhibition: Disrupts DNA repair in cancer cells (IC = 0.9 μM).
Mechanism of Action
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Kinase Binding: The indazole nitrogen atoms coordinate with ATP-binding sites in kinases (e.g., JAK2).
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Receptor Modulation: Partial agonism at serotonin 5-HT receptors (K = 120 nM) .
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
Key Trends:
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Indazole derivatives show superior kinase affinity vs. phenyl or isoxazole analogs.
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Electron-withdrawing groups (e.g., Cl) reduce solubility but enhance metabolic stability.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for JAK2 inhibitors in myeloproliferative disorders .
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CNS Drug Development: Crosses the blood-brain barrier (logBB = 0.8), enabling neuropsychiatric applications .
Material Science
Hazard | Precautionary Measures | Source |
---|---|---|
Skin Irritation (GHS Category 2) | Wear nitrile gloves, lab coat | |
Eye Damage (GHS Category 1) | Use safety goggles | |
Respiratory Sensitization | Operate in fume hood |
Future Perspectives
Research Opportunities
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